molecular formula C7H7Na3O7 B2603783 Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate CAS No. 1196790-29-0

Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate

Cat. No.: B2603783
CAS No.: 1196790-29-0
M. Wt: 272.095
InChI Key: ZODNXWVDPNZEPW-UHFFFAOYSA-K
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Description

Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate is a chemical compound with the molecular formula C8H7Na3O7. It is a trisodium salt derivative of a carboxylate and hydroxyl-substituted pentanedioic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate typically involves the neutralization of 3-(carboxylatomethyl)-3-hydroxypentanedioic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the trisodium salt in crystalline form.

Industrial Production Methods

Industrial production of this compound follows a similar route but on a larger scale. The process involves the controlled addition of sodium hydroxide to the acid under continuous stirring and temperature control to ensure complete neutralization. The solution is then concentrated and crystallized to yield the final product.

Chemical Reactions Analysis

Types of Reactions

Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxyl group.

    Reduction: The carboxyl groups can be reduced to form alcohols.

    Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the carboxylate groups under acidic or basic conditions.

Major Products

    Oxidation: Formation of ketones or additional carboxyl groups.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.

    Biology: Employed in studies involving enzyme kinetics and as a stabilizing agent for proteins and enzymes.

    Medicine: Investigated for its potential use in drug formulations and as a chelating agent.

    Industry: Utilized in the production of biodegradable polymers and as a component in cleaning agents.

Mechanism of Action

The mechanism of action of Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate involves its ability to chelate metal ions, thereby stabilizing various biochemical and chemical processes. It interacts with molecular targets such as enzymes and proteins, influencing their activity and stability. The pathways involved include metal ion chelation and stabilization of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    Trisodium citrate: Another trisodium salt with similar chelating properties but different molecular structure and applications.

    Sodium acetate: A simpler carboxylate salt used in similar buffering applications.

    Sodium succinate: A dicarboxylate salt with applications in biochemistry and industry.

Uniqueness

Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate is unique due to its specific combination of carboxylate and hydroxyl groups, which confer distinct chemical reactivity and chelating properties. This makes it particularly useful in applications requiring precise control over metal ion concentrations and stabilization of biochemical processes.

Properties

IUPAC Name

trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O7.3Na/c8-4(9)1-7(14,2-5(10)11)3-6(12)13;;;/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODNXWVDPNZEPW-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(CC(=O)[O-])O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Na3O7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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